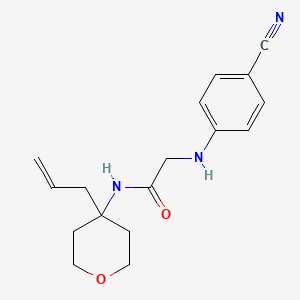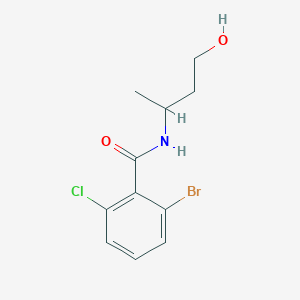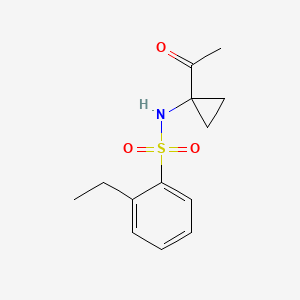![molecular formula C16H19F2NO3 B6750760 N-[1-(2,6-difluorophenyl)cyclopentyl]-1,4-dioxane-2-carboxamide](/img/structure/B6750760.png)
N-[1-(2,6-difluorophenyl)cyclopentyl]-1,4-dioxane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,6-difluorophenyl)cyclopentyl]-1,4-dioxane-2-carboxamide is a chemical compound characterized by the presence of a difluorophenyl group attached to a cyclopentyl ring, which is further connected to a dioxane ring with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,6-difluorophenyl)cyclopentyl]-1,4-dioxane-2-carboxamide typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl ring is synthesized through a series of cyclization reactions starting from suitable precursors.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a difluoromethylation reaction, which can be achieved using various difluoromethylation reagents under controlled conditions.
Formation of the Dioxane Ring: The dioxane ring is formed through a cyclization reaction involving appropriate diol precursors.
Coupling with Carboxamide: The final step involves coupling the cyclopentyl-dioxane intermediate with a carboxamide group under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,6-difluorophenyl)cyclopentyl]-1,4-dioxane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under suitable solvent and temperature conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[1-(2,6-difluorophenyl)cyclopentyl]-1,4-dioxane-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(2,6-difluorophenyl)cyclopentyl]-1,4-dioxane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-{[1-(2,6-Difluorophenyl)cyclopentyl]methyl}-4-(1H-pyrazol-1-yl)-4-piperidinecarboxamide
- **(3S)-N-{[1-(2,6-difluorophenyl)cyclopentyl]methyl}-5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide
Uniqueness
N-[1-(2,6-difluorophenyl)cyclopentyl]-1,4-dioxane-2-carboxamide is unique due to its specific combination of a difluorophenyl group, cyclopentyl ring, and dioxane ring with a carboxamide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-[1-(2,6-difluorophenyl)cyclopentyl]-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO3/c17-11-4-3-5-12(18)14(11)16(6-1-2-7-16)19-15(20)13-10-21-8-9-22-13/h3-5,13H,1-2,6-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLRMGHAZXHCKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=C(C=CC=C2F)F)NC(=O)C3COCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[2-[(4-Methoxyphenyl)methyl]piperidin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine](/img/structure/B6750677.png)
![1-[(3-fluorophenyl)methyl]-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine](/img/structure/B6750683.png)
![Tert-butyl 3-[(2-chloro-5-fluorobenzoyl)amino]oxolane-3-carboxylate](/img/structure/B6750690.png)
![N-[2-(3-hydroxyoxan-3-yl)-2-methylpropyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6750691.png)


![[(2R,6S)-2-ethyl-6-methylpiperidin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B6750710.png)
![4-Chloro-3-fluoro-2-[[[4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-yl]amino]methyl]phenol](/img/structure/B6750718.png)
![2,4-dichloro-N-[4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-yl]benzamide](/img/structure/B6750727.png)
![N-[4-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]-3-(2,4-dichlorophenyl)propanamide](/img/structure/B6750739.png)
![N-(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)-1,5-dimethylpyrazole-4-sulfonamide](/img/structure/B6750763.png)
![1-[2-(1-Benzothiophen-3-ylsulfonylamino)ethyl]-3-ethylurea](/img/structure/B6750774.png)
![2-[(4-tert-butylphenyl)sulfonylamino]-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide](/img/structure/B6750780.png)

